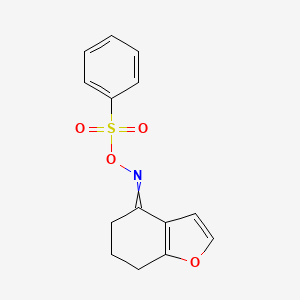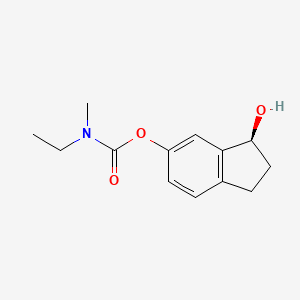
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate is a chemical compound with a unique structure that combines an indene moiety with a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate typically involves the reaction of 3-hydroxy-2,3-dihydro-1H-indene with N-ethyl-N-methylcarbamoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed at low temperatures to prevent decomposition of the reactants and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of 3-oxo-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylamine.
Substitution: Formation of 3-chloro-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate.
Aplicaciones Científicas De Investigación
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-methylcarbamate
- (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethylcarbamate
- (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N,N-dimethylcarbamate
Uniqueness
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
[(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(2)13(16)17-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8,12,15H,3,5,7H2,1-2H3/t12-/m0/s1 |
Clave InChI |
NOPXLIWXAIHZBJ-LBPRGKRZSA-N |
SMILES isomérico |
CCN(C)C(=O)OC1=CC2=C(CC[C@@H]2O)C=C1 |
SMILES canónico |
CCN(C)C(=O)OC1=CC2=C(CCC2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11733154.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11733159.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
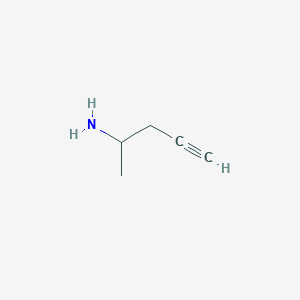
![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
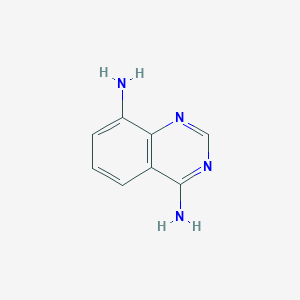
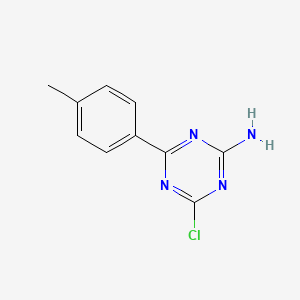

![3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)
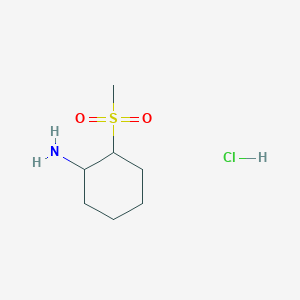
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)
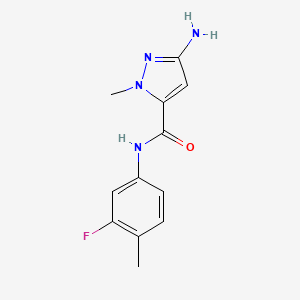
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)
